N-Formylmethionine Leucyl-Phenylalanine

Description

Origin and Biological Significance of N-Formylated Peptides

N-formylated peptides are characterized by a formyl group attached to the N-terminus of methionine residues. This modification is a key feature distinguishing these peptides and underlies their recognition by the innate immune system.

Bacterial N-Formylated Peptides as Pathogen-Associated Molecular Patterns (PAMPs)

Protein synthesis in most prokaryotes, including bacteria, is initiated with N-formylmethionine. frontiersin.orgaai.org Consequently, N-formylated peptides are released by bacteria and serve as classical Pathogen-Associated Molecular Patterns (PAMPs). ontosight.aifrontiersin.orgnih.govnih.govfrontiersin.orgbiorxiv.org These bacterial N-formylated peptides are potent agonists for formyl peptide receptors (FPRs) expressed on immune cells, triggering responses aimed at eliminating the invading microorganisms. frontiersin.orgaai.orgwikipedia.orgebi.ac.uk For instance, fMLP is a major chemoattractant found in Escherichia coli culture supernatants. aai.org The ability of neutrophils to detect these bacterial formyl peptides is crucial for host defense against bacterial infections. aai.orgunime.it

Mitochondrial N-Formylated Peptides as Danger-Associated Molecular Patterns (DAMPs)

Mitochondria, like bacteria, initiate protein synthesis with N-formyl methionine. frontiersin.orgbiorxiv.orgwikipedia.orgnih.govcell-stress.comfrontiersin.org As a result, N-formylated peptides are also produced within mitochondria. frontiersin.orgcell-stress.com Upon tissue injury or cellular trauma, these mitochondrial N-formylated peptides (mtFPs) can be released, acting as Danger-Associated Molecular Patterns (DAMPs). ontosight.ainih.govnih.govfrontiersin.orgnih.govcell-stress.comfrontiersin.orgresearchgate.net These mtFPs are recognized by FPRs and contribute to the initiation of inflammatory responses in sterile injury, mimicking aspects of the response to bacterial infection. frontiersin.orgnih.govcell-stress.comfrontiersin.orgresearchgate.net Mitochondrial extracts containing N-formylated peptides have been shown to induce chemotaxis of polymorphonuclear cells. cell-stress.com

N-Formyl-Met-Leu-Phe as a Prototypical Chemoattractant

N-Formyl-Met-Leu-Phe is considered the prototypical representative of the N-formylated oligopeptide family of chemotactic factors. wikipedia.org It is a highly potent chemoattractant for polymorphonuclear leukocytes (PMNs), particularly neutrophils, and also functions as a macrophage activator. wikipedia.orgsigmaaldrich.comcaymanchem.com fMLP interacts with specific receptors on the surface of leukocytes, initiating signaling cascades that lead to cell migration towards the source of the peptide. ontosight.ai This directed movement is essential for concentrating immune cells at sites of infection or inflammation. ontosight.ai The potency of fMLP in inducing chemotaxis of human neutrophils has been well-documented. ontosight.ai

Historical Context of N-Formyl-Met-Leu-Phe Research and Receptor Discovery

Studies conducted in the 1970s were instrumental in identifying N-formylmethionine-containing oligopeptides, including fMLP, as molecules that stimulated neutrophil migration in a receptor-dependent manner. wikipedia.orgwikipedia.org These early findings suggested that N-formyl oligopeptides were significant chemotactic factors and that their corresponding receptors played a crucial role in initiating inflammatory responses against bacterial invasion. wikipedia.orgwikipedia.org The research into fMLP led to the groundbreaking discovery of the first leukocyte receptor for a chemotactic factor, the formyl peptide receptor 1 (FPR1). biorxiv.orgwikipedia.orgwikipedia.org Subsequently, Formyl peptide receptor 2 (FPR2) and Formyl peptide receptor 3 (FPR3) were also cloned based on their sequence similarities to FPR1, although their ligand specificities and functions differ. frontiersin.orgwikipedia.orgwikipedia.org FPR1 is recognized as the primary receptor for the pro-inflammatory actions of formyl peptides like fMLP. wikipedia.org

Properties

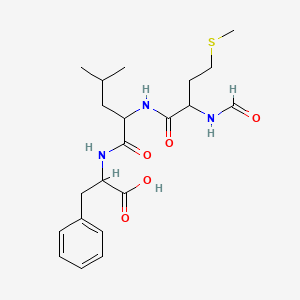

IUPAC Name |

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5S/c1-14(2)11-17(23-19(26)16(22-13-25)9-10-30-3)20(27)24-18(21(28)29)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQROPMIIGLWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59880-97-6 | |

| Record name | N-Formylmethionine leucyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059880976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC350593 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Formyl Peptide Receptors Fprs : Molecular Basis of N Formyl Met Leu Phe Recognition

Classification and Subtypes of Formyl Peptide Receptors

In humans, the formyl peptide receptor family consists of three distinct subtypes: FPR1, FPR2, and FPR3. wikipedia.orgfrontiersin.org These receptors are encoded by separate but clustered genes on chromosome 19. wikipedia.orgwikipedia.orgwikipedia.org While they share significant amino acid sequence homology, they exhibit different binding affinities for various ligands, including fMLP, and have distinct functional roles. wikipedia.orgdoi.org They are primarily expressed on mammalian phagocytic leukocytes and are key players in innate immunity and host defense against microbial invasion and tissue injury. doi.orgplos.orgnih.gov

FPR1 is the prototypical high-affinity receptor for fMLP (Ki = 38 nM). tocris.comwikipedia.org It is a G protein-coupled receptor that, upon activation by N-formyl peptides, initiates innate immune responses. wikipedia.orgwikipedia.org The primary function of FPR1 is to detect N-formylated peptides released by bacteria or from damaged mitochondria, which leads to the recruitment of phagocytic cells to sites of infection or injury. wikipedia.orgbohrium.com This activation triggers essential immune functions such as chemotaxis, phagocytosis, and the generation of microbicidal reactive oxygen species. nih.govplos.org Beyond bacterial peptides, FPR1 can also be activated by other ligands, including non-formylated peptides and proteins like Annexin A1-derived peptides and a peptide derived from the HIV-1 envelope protein. wikipedia.orgguidetopharmacology.org

FPR2, also known as the ALX receptor (ALX/FPR2), is considered a low-affinity receptor for fMLP compared to FPR1. doi.orgwikipedia.orgresearchgate.net It is recognized as the most "promiscuous" member of the FPR family due to its ability to bind a wide and structurally diverse array of ligands. nih.govnih.gov These ligands include not only N-formyl peptides but also non-formylated peptides, proteins like Serum Amyloid A (SAA), and lipid mediators such as Lipoxin A4 (LXA4). wikipedia.orgnih.govnih.gov This promiscuity allows FPR2/ALX to mediate both pro-inflammatory and anti-inflammatory, pro-resolving responses, depending on the specific ligand bound. nih.govnih.gov For instance, binding of bacterial peptides or SAA typically initiates a pro-inflammatory cascade, while binding of ligands like Lipoxin A4 or Resolvin D1 promotes the resolution of inflammation. wikipedia.orgnih.govnih.gov

FPR3 is the least characterized member of the human FPR family. frontiersin.org Despite sharing 83% of its amino acid sequence with FPR2/ALX, it does not bind fMLP or many other classic N-formyl peptides that activate FPR1 and FPR2. frontiersin.orgwikipedia.orgnih.gov To date, the primary high-affinity endogenous ligand identified for FPR3 is F2L, an acetylated peptide derived from human heme-binding protein, which can induce chemotaxis in monocytes. wikipedia.orgnih.gov FPR3 is often localized intracellularly and may act as a "decoy" receptor, internalizing ligands to reduce their availability for the other FPRs. wikipedia.org

| Receptor | Common Aliases | Affinity for fMLP | Key Ligands | Primary Function |

|---|---|---|---|---|

| FPR1 | FPR, fMLP-R | High | N-Formyl-Met-Leu-Phe (fMLP) tocris.comwikipedia.org, Bacterial/Mitochondrial N-formyl peptides wikipedia.orgbohrium.com, Annexin A1 peptides wikipedia.orgguidetopharmacology.org | Pro-inflammatory, host defense, chemotaxis nih.govwikipedia.orgplos.org |

| FPR2/ALX | FPRL1, LXA4R, ALX | Low | Lipoxin A4 wikipedia.org, Resolvin D1 wikipedia.orgnih.gov, Serum Amyloid A nih.govnih.gov, N-formyl peptides wikipedia.org | Dual pro-inflammatory and anti-inflammatory/pro-resolving roles nih.govnih.gov |

| FPR3 | FPRL2 | None | F2L wikipedia.orgnih.gov, Hp(2-20) guidetopharmacology.org | Poorly understood, potential decoy receptor wikipedia.org |

Receptor Expression Patterns Across Cell Types and Tissues

FPRs were initially identified on myeloid cells, but subsequent research has revealed their expression across a wide variety of both immune and non-immune cell types, indicating a broader spectrum of biological functions beyond classical inflammation. nih.govnih.gov

The expression of FPRs is most prominent on phagocytic leukocytes, which are the first line of defense in the innate immune system. nih.govplos.orgnih.gov

Neutrophils: These cells express high levels of FPR1 and FPR2. nih.govscienceopen.complos.org Activation of these receptors is crucial for neutrophil chemotaxis, degranulation, and ROS production in response to bacterial infection. plos.orgnih.gov FPR3 is not expressed on human neutrophils. nih.govguidetopharmacology.org

Monocytes: Human monocytes express all three receptor subtypes: FPR1, FPR2/ALX, and FPR3. nih.govscienceopen.complos.orgnih.gov

Macrophages: Resting and pro-inflammatory (M1) macrophages express functional FPR1. nih.govplos.org However, upon polarization to an anti-inflammatory (M2) phenotype, FPR1 expression is reduced. nih.govplos.org Macrophages also express FPR2/ALX and FPR3. nih.govnih.govguidetopharmacology.org

Beyond the immune system, FPRs are expressed on a diverse range of non-leukocyte cells and tissues, where they are implicated in processes like tissue repair, angiogenesis, and cancer progression. nih.govnih.gov

Fibroblasts: Synovial fibroblasts have been shown to express FPRs. nih.gov

Osteoblasts: N-Formyl-Met-Leu-Phe has been found to promote osteoblastic commitment, suggesting the presence of functional FPRs on these bone-forming cells. medchemexpress.com

Platelets: Human and mouse platelets express FPR2/ALX, which is involved in regulating platelet function. reading.ac.uk

Epithelial Cells: FPR1 and FPR2/ALX are expressed on various epithelial cells, including bronchial, colonic, and lens epithelial cells. nih.govnih.govnih.govresearchgate.net

Hepatocytes: Both FPR1 and FPR2 are expressed on hepatocytes. nih.govscienceopen.commedchemexpress.com

Astrocytoma and Neuroblastoma: FPR2 shows a wide distribution and is expressed in astrocytoma and neuroblastoma cells. researchgate.netnih.govscienceopen.com

Microvascular Endothelial Cells: Expression of FPR2 has been documented on microvascular endothelial cells. researchgate.netnih.govscienceopen.com

| Cell Type | FPR1 | FPR2/ALX | FPR3 |

|---|---|---|---|

| Neutrophils | Expressed nih.govplos.org | Expressed nih.govscienceopen.com | Not Expressed nih.govguidetopharmacology.org |

| Monocytes | Expressed nih.govplos.org | Expressed nih.govscienceopen.com | Expressed nih.govnih.gov |

| Macrophages | Expressed nih.govplos.org | Expressed nih.gov | Expressed guidetopharmacology.org |

| Fibroblasts | Expressed nih.gov | Expressed nih.gov | Data Not Available |

| Osteoblasts | Expressed medchemexpress.com | Data Not Available | Data Not Available |

| Platelets | Data Not Available | Expressed reading.ac.uk | Data Not Available |

| Epithelial Cells | Expressed nih.govnih.gov | Expressed nih.govresearchgate.net | Data Not Available |

| Hepatocytes | Expressed nih.govmedchemexpress.com | Expressed nih.govmedchemexpress.com | Data Not Available |

| Astrocytoma Cells | Data Not Available | Expressed researchgate.netnih.gov | Data Not Available |

| Neuroblastoma Cells | Data Not Available | Expressed researchgate.netnih.gov | Data Not Available |

| Microvascular Endothelial Cells | Data Not Available | Expressed researchgate.netnih.gov | Expressed frontiersin.org |

Ligand Binding Mechanisms and Receptor Activation

The interaction between N-Formyl-Met-Leu-Phe (fMLP) and its primary receptor, Formyl Peptide Receptor 1 (FPR1), is a critical event in the initiation of the innate immune response to bacterial infections and tissue damage. wikipedia.orgnih.gov This recognition process is highly specific and triggers a cascade of intracellular signaling events. medchemexpress.com The binding of fMLP to FPR1, a member of the G protein-coupled receptor (GPCR) family, induces conformational changes in the receptor, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling pathways. wikipedia.orgacs.orgnih.gov

Structural Requirements for N-Formyl-Met-Leu-Phe Binding

The binding of fMLP to FPRs is contingent upon specific structural features of the peptide. The N-formyl group on the methionine residue is a crucial determinant for high-affinity binding and receptor activation. nih.gov This N-formylated methionine mimics the initial amino acid of proteins synthesized by bacteria and mitochondria, allowing the immune system to recognize these as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), respectively. nih.govbohrium.com

The composition and length of the peptide also influence its binding affinity and efficacy. While the tripeptide fMLP is a potent agonist for FPR1, longer peptides can also interact with FPRs. nih.govnih.gov The C-terminal amino acids of the formyl peptides appear to be more critical for interaction with FPR2 than with FPR1. nih.gov For instance, FPR2 demonstrates a better interaction with pentapeptides compared to tripeptides like fMLP. nih.gov

| Feature | Requirement for FPR1 Binding | Significance |

| N-Formyl Group | Essential for high-affinity binding and activation. nih.gov | Mimics bacterial and mitochondrial proteins, enabling recognition as PAMPs or DAMPs. nih.govbohrium.com |

| Peptide Backbone | Forms hydrogen bonds with receptor residues. wikipedia.org | Stabilizes the ligand-receptor complex. |

| Methionine Residue | The formyl-Met moiety is a key recognition element. wikipedia.org | Interacts with specific residues in the binding pocket. |

| Leucine & Phenylalanine | Contribute to the overall binding affinity through hydrophobic interactions. | Enhances the stability of the interaction. |

Conformational Changes and Receptor-G-Protein Coupling

The binding of fMLP to FPR1 induces significant conformational changes within the receptor's seven-transmembrane domain structure. nih.gov This structural rearrangement is a hallmark of GPCR activation and is necessary for the subsequent coupling and activation of intracellular heterotrimeric G proteins, primarily of the Gi family. acs.orgreactome.org

Upon agonist binding, the transmembrane helices of FPR1 are thought to undergo a rotational and outward movement, which creates a binding site for the G protein on the intracellular side of the receptor. nih.gov This agonist-induced conformational state facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein. The GTP-bound Gα subunit then dissociates from the Gβγ dimer, and both components can then modulate the activity of downstream effector enzymes such as phospholipase C (PLC). wikipedia.org The activation of PLC leads to the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and protein kinase C activation, respectively. wikipedia.org

| Step | Description | Key Molecular Players |

| 1. Ligand Binding | N-Formyl-Met-Leu-Phe binds to the extracellular/transmembrane binding pocket of the Formyl Peptide Receptor. | N-Formyl-Met-Leu-Phe, Formyl Peptide Receptor |

| 2. Receptor Conformational Change | The receptor undergoes a structural rearrangement, exposing an intracellular G protein binding site. nih.gov | Formyl Peptide Receptor |

| 3. G-Protein Coupling | The heterotrimeric G protein (Gi) binds to the activated receptor. | Activated Formyl Peptide Receptor, Gi protein (α, β, γ subunits) |

| 4. GDP-GTP Exchange | The Gα subunit releases GDP and binds GTP. | Gα subunit |

| 5. G-Protein Dissociation | The G protein dissociates into a Gα-GTP monomer and a Gβγ dimer. | Gα-GTP, Gβγ dimer |

| 6. Downstream Signaling | The dissociated G protein subunits activate effector enzymes like phospholipase C. wikipedia.org | Gα-GTP, Gβγ dimer, Phospholipase C |

Specific Amino Acid Residues in Receptor-Ligand Interaction

Specific amino acid residues within the binding pocket of FPRs are critical for the recognition and binding of fMLP. Site-directed mutagenesis and computational modeling studies have identified several key residues that form direct contacts with the ligand.

In FPR1, a unique R2015.38XXXR2055.42 (RGIIR) motif has been identified as crucial for the recognition of the formyl group and for receptor activation. bohrium.com This motif, along with Asp1063.33, forms hydrogen bonds with the N-formyl group and the formyl-methionine side chain. bohrium.com

Other important interactions include hydrogen bonding between Arg84 and Lys85 in the first extracellular loop of FPR1 and the N-formyl group of fMLP. wikipedia.org The formyl-Met moiety of the ligand has also been shown to interact with Cys residues and Arg163. wikipedia.org In contrast, for FPR2, Asp281 has been identified as a major determinant for its binding characteristics, rendering it more sensitive to the length and composition of the C-terminus of formyl peptides. nih.gov

| Receptor | Residue | Location | Role in fMLP Interaction |

| FPR1 | Arg84, Lys85 | First Extracellular Loop | Hydrogen bonding with the N-formyl group. wikipedia.org |

| FPR1 | Asp1063.33 | Transmembrane Domain 3 | Hydrogen bond formation with the N-formyl group and fMet. bohrium.com |

| FPR1 | Arg163 | Second Extracellular Loop | Interaction with the ligand binding pocket. wikipedia.org |

| FPR1 | Arg2015.38, Arg2055.42 | Transmembrane Domain 5 | Part of the RGIIR motif critical for formyl group recognition and receptor activation. bohrium.com |

| FPR2 | Asp281 | Transmembrane Domain 7 | Influences sensitivity to the C-terminus of formyl peptides. nih.gov |

Intracellular Signal Transduction Cascades Initiated by N Formyl Met Leu Phe

G Protein-Coupled Receptor (GPCR) Signaling

The biological effects of N-Formyl-Met-Leu-Phe are primarily mediated through its interaction with a specific class of cell surface receptors known as formyl peptide receptors (FPRs), which belong to the large family of G protein-coupled receptors (GPCRs) nih.gov. These receptors are integral membrane proteins characterized by seven transmembrane domains. The binding of fMLP to its receptor, such as FPR1, induces a conformational change in the receptor, which in turn triggers the activation of associated heterotrimeric G proteins wikipedia.org. This initial step is the critical link between the extracellular stimulus and the intracellular signaling machinery.

Heterotrimeric G Proteins (Giα1, Giα2, Giα3, Gα16) and Subunit Dissociation

Upon activation by the fMLP-bound receptor, the heterotrimeric G protein, which consists of an α, β, and γ subunit, undergoes a crucial change. The Gα subunit exchanges its bound guanosine diphosphate (GDP) for guanosine triphosphate (GTP) youtube.comyoutube.com. This exchange triggers the dissociation of the G protein into two functional units: the GTP-bound Gα subunit and the Gβγ dimer youtube.comyoutube.comnih.gov. Both of these dissociated components are then free to interact with and modulate the activity of various downstream effector molecules.

The signaling pathways initiated by fMLP are predominantly mediated by the Gi family of G proteins, which are defined by their α subunits nih.gov. While the specific roles of all Giα subtypes in fMLP signaling are a subject of ongoing research, evidence points to the involvement of Giα2 . In human neutrophils, the signal transduction following fMLP stimulation is mainly mediated by pertussis toxin-sensitive G-proteins of the Gi class nih.gov. Furthermore, studies have reconstituted fMLP-stimulated GTPγS binding using the G-protein heterotrimer Giα2β1γ2 , indicating a direct role for this specific alpha subunit.

In addition to the Giα subtypes, the G protein Gα16 has also been shown to couple to fMLP receptors in certain experimental systems, such as Xenopus oocytes, complementing the signal transduction cascade nih.gov. However, in human neutrophils, the primary signaling pathway appears to rely on the Gi class of G proteins nih.gov.

The dissociation of the G protein subunits is a transient event. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes the bound GTP back to GDP, leading to the re-association of the Gα subunit with the Gβγ dimer and the termination of the signal youtube.comnih.gov.

| G Protein Subunit | Role in fMLP Signaling | Key Findings |

| Giα subtypes (general) | Primary mediators of fMLP signal transduction in neutrophils nih.govnih.gov. | Signaling is sensitive to pertussis toxin, a characteristic inhibitor of the Gi/o family of G proteins nih.gov. |

| Giα2 | Directly involved in fMLP-stimulated G protein activation. | Reconstitution experiments have shown that the Giα2β1γ2 heterotrimer can mediate fMLP-stimulated GTPγS binding. |

| Gα16 | Complements fMLP receptor signaling in some experimental models nih.gov. | Can couple to fMLP receptors to elicit downstream responses in systems like Xenopus oocytes nih.gov. |

| Gβγ dimer | Activates downstream effector molecules upon dissociation from the Gα subunit nih.gov. | Can interact with and modulate the activity of enzymes such as phospholipase C nih.gov. |

Pertussis Toxin Sensitivity of N-Formyl-Met-Leu-Phe Signaling

A key characteristic of the fMLP signaling pathway is its sensitivity to pertussis toxin (PTX) nih.gov. Pertussis toxin is a bacterial toxin that specifically targets the Gi/o family of G proteins. It catalyzes the ADP-ribosylation of a cysteine residue on the Gαi/o subunit, which locks the G protein in its inactive, GDP-bound state nih.gov. This prevents the G protein from interacting with the activated GPCR and consequently blocks the dissociation of the Gα and Gβγ subunits.

The inhibition of fMLP-mediated cellular responses, such as chemotaxis, superoxide (B77818) generation, and enzyme release, by pertussis toxin provides strong evidence for the central role of Gi proteins in transducing the fMLP signal nih.gov. When neutrophils are treated with pertussis toxin, they fail to respond to fMLP, underscoring the critical dependence of the downstream signaling events on the activation of these specific G proteins nih.govqiagen.com.

Downstream Effector Enzyme Activation

The dissociated G protein subunits, both Gα-GTP and Gβγ, act as intracellular messengers that modulate the activity of various effector enzymes, thereby propagating and amplifying the initial signal from the fMLP receptor.

Phospholipase C (PLC) and Phospholipase D (PLD) Activation

A primary consequence of fMLP receptor activation is the stimulation of phospholipases, particularly Phospholipase C (PLC) and Phospholipase D (PLD) medchemexpress.com. The activation of PLC is a well-established event in fMLP signaling and is thought to be mediated by the Gβγ subunits of the dissociated Gi protein. PLC is a crucial enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).

Inositol (B14025) 1,4,5-Trisphosphate (IP3) Production and Intracellular Calcium Mobilization

The cleavage of PIP2 by activated PLC generates two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) qiagen.com. IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum, which is a major intracellular calcium store.

The binding of IP3 to its receptors opens calcium channels, leading to a rapid and transient release of stored calcium into the cytoplasm. This elevation of intracellular calcium concentration is a critical signaling event that triggers a wide range of cellular responses in neutrophils, including degranulation and the activation of calcium-dependent enzymes. The fMLP-induced rise in intracellular calcium is a direct consequence of IP3 production and is essential for many of the subsequent cellular functions.

Diacylglycerol (DAG) Formation

| Effector Enzyme / Second Messenger | Activating Mechanism | Downstream Effect |

| Phospholipase C (PLC) | Activated by Gβγ subunits of the dissociated Gi protein. | Hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG qiagen.com. |

| Phospholipase D (PLD) | Activated downstream of fMLP receptor stimulation medchemexpress.com. | Hydrolyzes phosphatidylcholine to produce phosphatidic acid. |

| Inositol 1,4,5-trisphosphate (IP3) | Produced by the action of PLC on PIP2 qiagen.com. | Binds to receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. |

| Diacylglycerol (DAG) | Produced by the action of PLC on PIP2 qiagen.com. | Activates protein kinase C (PKC) at the plasma membrane. |

| Intracellular Calcium (Ca2+) | Released from intracellular stores in response to IP3. | Acts as a second messenger to trigger a variety of cellular responses, including enzyme activation and degranulation. |

Phosphatidylinositol 3-Kinase (PI3K) Activation and Isoforms (PI3Kγ)

Upon fMLP binding to its G protein-coupled receptor, the dissociated βγ subunits of the heterotrimeric G protein directly activate Class I phosphoinositide 3-kinases (PI3Ks). nih.gov The PI3Kγ isoform is particularly crucial in this context. nih.govresearchgate.net PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov

In neutrophils, PI3Kγ plays a significant role in the initial phase of PIP3 biosynthesis following fMLP stimulation. researchgate.net This localized accumulation of PIP3 at the leading edge of the cell acts as a critical compass, guiding directional cell migration (chemotaxis). nih.gov Studies on neutrophils from mice lacking PI3Kγ (PI3Kγ−/−) revealed a severe defect in their ability to move directionally up a gradient of fMLP, although other functions like F-actin polymerization and intracellular calcium release remained normal. nih.gov This indicates that PI3Kγ is essential for regulating the direction of cell migration. nih.gov While PI3Kγ is vital for the initial response, the PI3Kδ isoform is also involved in amplifying the PIP3 signal, which is necessary for sustained polarization and chemotaxis. researchgate.net Furthermore, PI3Kγ activation contributes to the fMLP-induced formation of neutrophil extracellular traps (NETs), a defense mechanism against pathogens. frontiersin.org The activation of PI3K is also an upstream event for other signaling pathways, including the p38 MAPK cascade. researchgate.net

| PI3K Isoform | Activator | Key Downstream Effect | Cellular Function in Response to fMLP |

|---|---|---|---|

| PI3Kγ | G protein βγ subunits | PIP3 production | Controls directionality of chemotaxis nih.gov, initial burst of PIP3 researchgate.net, NET formation frontiersin.org |

| PI3Kδ | - | PIP3 production | Amplification of PIP3 signal for sustained chemotaxis researchgate.net |

| PI3Kα | - | - | Contributes to NET formation frontiersin.org |

Protein Kinase C (PKC) Activation and Isoforms

The activation of Protein Kinase C (PKC) is another pivotal event in fMLP signaling. nih.gov The canonical pathway involves the activation of phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and both calcium and DAG are required for the activation of conventional PKC isoforms.

Research has highlighted the specific role of PKCδ, a novel PKC isoform, in fMLP-induced responses in phagocytes. nih.gov Upon stimulation with fMLP, PKCδ undergoes rapid phosphorylation in its activation loop at the Threonine-505 residue. nih.gov This phosphorylation is essential for its kinase activity and its ability to phosphorylate downstream targets, such as p47(phox). The phosphorylation of p47(phox) is a critical step for the assembly and activation of the NADPH oxidase complex, which is responsible for the respiratory burst and superoxide production. nih.gov Mutating Thr-505 to alanine completely abolishes the ability of PKCδ to mediate NADPH oxidase activation, demonstrating the critical nature of this specific phosphorylation event. nih.gov While PKCδ is clearly implicated, studies using broad PKC inhibitors suggest the involvement of other isoforms in fMLP-mediated macrophage activation and MAPK signaling. researchgate.netnih.govnih.gov However, fMLP-induced phosphorylation of the ERK MAP kinase does not appear to involve the PKC-gamma isoform. nih.gov

Tyrosine Kinases and p21-Activated Protein Kinases (Paks)

Tyrosine phosphorylation is a key mechanism in fMLP-induced signal transduction. Stimulation of macrophages with fMLP leads to the increased tyrosine phosphorylation of several cellular proteins. nih.gov The use of protein tyrosine kinase (PTK) inhibitors, such as genistein, has been shown to downregulate the fMLP-induced activation of these cells, confirming the essential role of PTKs in the signaling cascade. nih.gov In neutrophils, the Src-family kinase Lyn has been implicated in fMLP signaling pathways leading to MAP kinase activation, although studies in transfected fibroblast cells show that fMLP can activate MAP kinase even in the absence of Lyn. nih.gov

Downstream of G protein activation, fMLP stimulates Rho family small GTPases, such as Rac and Cdc42. nih.govnih.gov These GTPases, in turn, activate their downstream effectors, the p21-activated kinases (PAKs). nih.gov The PAK family of serine/threonine kinases is divided into two groups (Group I: PAK1-3 and Group II: PAK4-6). nih.gov PAKs are crucial regulators of the cytoskeleton, influencing cell motility, adhesion, and shape—all of which are central to the chemotactic response triggered by fMLP. nih.govnih.gov They control the dynamics of the actin cytoskeleton, particularly the formation of filopodia and lamellipodia, which are structures essential for cell migration. nih.gov

| Kinase Family | Key Members | Upstream Activators (fMLP-related) | Primary Cellular Role |

|---|---|---|---|

| Protein Tyrosine Kinases | Src-family (e.g., Lyn) | fMLP Receptor | Phosphorylation of multiple protein substrates, macrophage activation nih.gov |

| p21-Activated Kinases (PAKs) | PAK1, PAK2, etc. | Rac, Cdc42 GTPases | Regulation of cytoskeletal dynamics, cell motility, and adhesion nih.govnih.gov |

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The mitogen-activated protein kinase (MAPK) cascades are central to fMLP signaling and are organized in a three-tiered system of kinases that sequentially phosphorylate and activate one another. youtube.com The primary MAPK pathways activated by fMLP in leukocytes are the extracellular signal-regulated kinase (ERK) and the p38 MAPK pathways. researchgate.netnih.gov

Activation of the formyl peptide receptor by fMLP stimulates a pertussis toxin-sensitive Gi/Go-like protein, which initiates the cascade leading to the activation of MEK (a MAP kinase kinase) and subsequently ERK1 and ERK2. nih.gov The activation of p38 MAPK by fMLP is dependent on upstream signals from PI3K, PKC, and intracellular calcium transients. researchgate.net These MAPK pathways are critical for modulating neutrophil migration; ERK activation is required for migration, and its activity level is fine-tuned by the concentration of fMLP to switch between directional and random movement. nih.gov Specifically, maximal ERK activation and directional migration occur at an fMLP concentration of approximately 100 nM. nih.gov

ERK-CREB Signaling Pathway

A specific downstream branch of the MAPK pathway is the ERK-CREB signaling axis. Once activated, ERK can translocate to the nucleus, where it phosphorylates and activates various transcription factors, including the cAMP response element-binding protein (CREB). In certain cellular contexts, such as osteogenic differentiation, the fMLP-induced signaling cascade has been shown to proceed through FPR1, phospholipase C, calcium, and calmodulin-dependent kinase II, culminating in the activation of the ERK-CREB pathway. medchemexpress.com This pathway activation leads to changes in gene expression that drive specific cellular differentiation programs. medchemexpress.com

Regulation of Intracellular Metabolic Patterns (e.g., NAD(P)H Waves)

A primary metabolic event triggered by fMLP in phagocytes is the "respiratory burst," a rapid release of reactive oxygen species (ROS) used to kill invading pathogens. lktlabs.com This process is catalyzed by the NADPH oxidase enzyme complex. lktlabs.comnih.gov The activation of this multi-subunit enzyme is a tightly regulated process involving several of the signaling pathways mentioned previously.

Upon fMLP stimulation, signaling through PKCδ is crucial for the phosphorylation of the cytosolic component p47(phox). nih.gov This, along with other components, translocates to the membrane to form the active NADPH oxidase complex. nih.gov The active enzyme then transfers electrons from NADPH to molecular oxygen, generating superoxide anions. researchgate.net This massive consumption of NADPH significantly alters the intracellular metabolic state and redox balance. The signaling that leads to NADPH oxidase activation is distinct from that which mobilizes secretory vesicles, indicating a divergence of pathways downstream of the fMLP receptor. nih.gov

N Formyl Met Leu Phe Induced Cellular Responses and Functional Outcomes

Leukocyte Activation and Chemotaxis

N-Formyl-Met-Leu-Phe is a well-established activator of leukocytes, initiating a series of events that are fundamental to the inflammatory response. wikipedia.org By binding to specific G protein-coupled receptors on the surface of these cells, known as formyl peptide receptors (FPRs), fMLP triggers intracellular signaling pathways that lead to chemotaxis, the directed movement of cells along a chemical gradient. rndsystems.commedchemexpress.com

Directed Migration of Polymorphonuclear Leukocytes (PMNs) and Mononuclear Phagocytes

A primary and extensively studied effect of N-Formyl-Met-Leu-Phe is its ability to induce the directed migration of polymorphonuclear leukocytes (PMNs), particularly neutrophils, and mononuclear phagocytes. wikipedia.orgnih.gov This chemotactic response is a critical early event in the innate immune system's defense against bacterial infections, guiding these phagocytic cells to sites of inflammation. wikipedia.org

The migration of PMNs in response to fMLP is concentration-dependent, with optimal migration observed at specific concentrations. nih.gov For instance, in an in vitro model using a human amnion membrane, the optimal concentration for PMN traversal was found to be 10⁻⁸M. nih.gov The process involves the attachment of PMNs to the endothelial surface, followed by infiltration between intercellular junctions and penetration of the basement membrane to reach the site of the chemoattractant. nih.gov

Similarly, fMLP serves as a chemoattractant for mononuclear phagocytes, although the response can differ from that of neutrophils. nih.govnih.gov Studies have shown that while neutrophils may not migrate towards oxidized derivatives of fMLP, monocytes can migrate towards these forms, albeit at higher concentrations than the parent compound. nih.gov This suggests potential differences in the receptor complex or transduction mechanisms between these two cell types. nih.gov

| Cell Type | Chemoattractant | Key Findings | Reference |

|---|---|---|---|

| Polymorphonuclear Leukocytes (PMNs) | N-Formyl-Met-Leu-Phe (fMLP) | Optimal migration at 10⁻⁸M in an in vitro amnion membrane model. | nih.gov |

| Mononuclear Phagocytes (Monocytes) | N-Formyl-Met-Leu-Phe (fMLP) | Migrate towards fMLP. | nih.gov |

| Mononuclear Phagocytes (Monocytes) | Oxidized fMLP derivatives (sulfoxide and sulfone) | Migrate towards oxidized derivatives at 10- to 100-fold higher concentrations than parent fMLP. | nih.gov |

| Neutrophils | Oxidized fMLP derivatives (sulfoxide and sulfone) | Did not migrate towards oxidized derivatives in the tested concentration range (10⁻⁹ to 10⁻³ M). | nih.gov |

Cell Polarization and F-actin Reorganization

For directed migration to occur, leukocytes must first undergo polarization, establishing a distinct front and rear. N-Formyl-Met-Leu-Phe induces rapid changes in cell shape, leading to this polarized morphology. researchgate.net A key event in this process is the reorganization of the actin cytoskeleton. nih.govsemanticscholar.org

Upon stimulation with fMLP, there is a rapid and transient increase in the cellular content of filamentous actin (F-actin). nih.govsemanticscholar.org This polymerization of actin is dose-dependent and is crucial for the formation of a broad, flattened lamellipodium at the leading edge of the cell, a hallmark of cell polarization. researchgate.netnih.gov The newly formed F-actin is predominantly localized in the subcortical region of the cell. nih.gov This initial burst of actin polymerization is followed by a period of depolymerization, and the rate of this depolymerization is inversely proportional to the concentration of fMLP. semanticscholar.org This dynamic reorganization of the actin cytoskeleton is essential for the cell's motility and ability to move towards the chemoattractant source. semanticscholar.org

| Parameter | Observation upon fMLP Stimulation | Reference |

|---|---|---|

| F-actin Content | Rapid, dose-dependent, and reversible increase within 30 seconds. | nih.gov |

| F-actin Localization | Accentuated subcortical fluorescence. | nih.gov |

| Cell Shape | Initially rounded, becoming polarized over time. | semanticscholar.org |

| Actin Polymerization Rate | Consistent across fMLP concentrations from 10⁻¹⁰ to 10⁻⁶ M. | semanticscholar.org |

| Actin Depolymerization Rate | Inversely proportional to fMLP concentration. | semanticscholar.org |

Phagocytic Activity and Host Defense Mechanisms

Beyond its role in chemotaxis, N-Formyl-Met-Leu-Phe also activates the effector functions of phagocytes, which are critical for eliminating invading pathogens. wikipedia.org These functions include enhancing phagocytosis, triggering the release of antimicrobial enzymes, and inducing the production of reactive oxygen species.

Phagocytosis Enhancement

N-Formyl-Met-Leu-Phe has been shown to enhance the phagocytic capacity of neutrophils. oup.comresearchgate.net Activation of formyl peptide receptors by fMLP leads to an upregulation of complement receptors on the neutrophil surface. oup.comresearchgate.net This increased expression of complement receptors facilitates the uptake of opsonized bacteria, thereby promoting more efficient clearing of pathogens. oup.com Studies have demonstrated that fMLP enhances the phagocytosis of various bacteria, including Staphylococcus aureus. oup.com

Secretion of Lysosomal Enzymes

Upon activation by N-Formyl-Met-Leu-Phe, leukocytes, particularly neutrophils, release the contents of their intracellular granules, a process known as degranulation. wikipedia.orgcaymanchem.com These granules contain a variety of lysosomal enzymes and other antimicrobial proteins that are crucial for killing and degrading pathogens. wikipedia.org The release of these enzymes into the phagosome, or to the exterior of the cell, contributes to the host's defense mechanisms. wikipedia.orgnih.gov

Reactive Oxygen Species (ROS) Generation (Respiratory Burst, Superoxide (B77818) Anion Production)

A hallmark of leukocyte activation by N-Formyl-Met-Leu-Phe is the induction of a "respiratory burst" or "oxidative burst". wikipedia.orgnih.govwikipedia.org This is a rapid release of reactive oxygen species (ROS), including the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂). wikipedia.orgwikipedia.org The production of these highly reactive molecules is mediated by the enzyme NADPH oxidase. nih.govresearchgate.net

The generation of ROS is a potent antimicrobial mechanism, as these species can cause significant oxidative damage to pathogens within the phagolysosome. wikipedia.org The amount of superoxide produced is dependent on the concentration of fMLP, with maximal production observed at specific concentrations. nih.gov For example, one study found that fMLP induced maximal NADPH oxidase activity at a concentration of 100 nM. nih.gov Interestingly, prior exposure of neutrophils to inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) can prime the cells, leading to an enhanced ROS release upon subsequent stimulation with fMLP. nih.gov

| Stimulus | Cellular Response | Key Findings | Reference |

|---|---|---|---|

| N-Formyl-Met-Leu-Phe (fMLP) | Superoxide Anion Production | Induces a dose-dependent production of extracellular ROS. Maximal oxidase activity at 100 nM. | nih.gov |

| TNF-α followed by fMLP | Potentiated ROS Release | Pre-exposure to TNF-α primes neutrophils for an enhanced respiratory burst in response to fMLP. | nih.gov |

| fMLP | Inactivation by ROS | The chemotactic peptide can be inactivated by the products of the respiratory burst it stimulates, specifically through the oxidation of its methionine residue. | nih.gov |

Cytokine and Inflammatory Mediator Production

N-Formyl-Met-Leu-Phe (fMLP) is a bacterially-derived peptide that acts as a potent chemoattractant for inflammatory cells. Beyond directing cell migration, it also stimulates these cells to produce a variety of signaling molecules, including cytokines and arachidonic acid metabolites, which are crucial for amplifying and regulating the inflammatory response.

Proinflammatory Cytokine Gene Expression (e.g., TNF-α, IL-1β)

N-Formyl-Met-Leu-Phe has been shown to induce the expression of proinflammatory cytokine genes in human peripheral blood monocytes. Studies have demonstrated that fMLP can work synergistically with other inflammatory agents, such as Tumor Necrosis Factor-alpha (TNF-α), to significantly increase the messenger RNA (mRNA) levels of cytokines including TNF-α itself, Interleukin-1beta (IL-1β), and Interleukin-8. researchgate.net This synergistic effect suggests a complex interplay between different inflammatory pathways in modulating the immune response.

In human polymorphonuclear neutrophils (PMN), fMLP treatment alone has been observed to increase the levels of TNF-α mRNA transcripts by 2.9-fold. nih.gov Interestingly, while fMLP induces the transcription of the TNF-α gene, it has also been reported to inhibit the final secretion of the TNF-α protein in LPS-stimulated neutrophils, suggesting a complex regulatory role. nih.gov

Table 1: Effect of fMLP on TNF-α mRNA Expression in Human PMN

| Treatment | Fold Increase in TNF-α mRNA |

|---|---|

| fMLP | 2.9 |

| LPS | 3.8 |

| fMLP + LPS | 4.18 |

Data sourced from scientific research publications. nih.gov

Arachidonic Acid Metabolite Production

The activation of neutrophils by fMLP also leads to the production of lipid-based inflammatory mediators derived from arachidonic acid. This process is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by enzymes such as 5-lipoxygenase. This enzymatic action results in the production of various eicosanoids, including leukotrienes.

Specifically, fMLP stimulation of neutrophils has been shown to enhance the production of Leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE). nih.gov However, some research indicates that the amount of arachidonic acid mobilized in response to fMLP may be very small, and in some experimental setups, detectable levels of its metabolites were not observed with fMLP stimulation alone, in contrast to other stimuli like the calcium ionophore A23187. nih.gov

Influence on Cell Differentiation and Tissue Remodeling

The biological activities of N-Formyl-Met-Leu-Phe extend beyond the immediate inflammatory response to influencing the developmental fate of certain stem cells, thereby playing a role in tissue remodeling processes such as bone formation and adipogenesis.

Osteogenic Differentiation and Bone Formation

N-Formyl-Met-Leu-Phe has been identified as a promoter of osteoblastic differentiation. In studies involving human mesenchymal stem cells (MSCs), fMLP was found to increase the expression of key osteogenic marker genes. After 14 days of culture in an osteogenic medium, the presence of fMLP led to a notable increase in the mRNA levels of Runt-related transcription factor 2 (Runx2) and Cyclooxygenase-2 (COX-2), both of which are important in the process of bone formation. researchgate.net This suggests that fMLP can actively contribute to the commitment of MSCs to the osteogenic lineage, a critical step in bone development and repair.

Table 2: fMLP-Induced Expression of Osteogenic Markers in Mesenchymal Stem Cells

| Gene Marker | Fold Increase with fMLP |

|---|---|

| Runx2 | ~1.8 |

| COX-2 | ~2.5 |

Approximate fold increase as determined by quantitative real-time PCR. researchgate.net

Suppression of Adipogenic Commitment

In contrast to its role in promoting bone formation, N-Formyl-Met-Leu-Phe has been shown to suppress the differentiation of cells into adipocytes, or fat cells. This inhibitory effect on adipogenesis is a key aspect of its influence on the lineage commitment of mesenchymal stem cells. By suppressing the pathways that lead to fat cell formation, fMLP helps to steer these multipotent cells towards an osteoblastic fate. This action is thought to be mediated through the downregulation of critical adipogenic transcription factors, which are necessary for the development of mature adipocytes.

Other Cellular Effects

In addition to the aforementioned roles, N-Formyl-Met-Leu-Phe elicits several other significant cellular responses, particularly in neutrophils, which are key effector cells of the innate immune system. Two of the most prominent of these effects are the production of reactive oxygen species (ROS) and the release of granular contents through degranulation.

The stimulation of neutrophils with fMLP triggers a "respiratory burst," which is characterized by the rapid production of ROS. This has been quantified by measuring chemiluminescence, which was observed to increase from a resting level of 1.2 ± 0.2 × 10⁴ cpm/min to a peak of 6.7 ± 1.0 × 10⁴ cpm/min upon exposure to fMLP. physiology.org Furthermore, fMLP induces neutrophil degranulation, which is the process of releasing antimicrobial and cytotoxic molecules from intracellular granules. This is evidenced by the increased expression of surface markers such as CD63 and CD66b. nih.govresearchgate.net For instance, the half-maximal effective concentration (EC₅₀) for fMLP-induced CD63 expression in human polymorphonuclear neutrophils has been reported to be 19 nM. nih.gov

Table 3: Other Cellular Effects of fMLP on Neutrophils

| Cellular Response | Measurement | Observation |

|---|---|---|

| ROS Production | Chemiluminescence | Increase from ~1.2 x 10⁴ to ~6.7 x 10⁴ cpm/min physiology.org |

| Degranulation | CD63 Expression (EC₅₀) | 19 nM nih.gov |

Data represents quantitative measurements of fMLP-induced cellular responses.

Calprotectin Release from PMNs

N-Formyl-Met-Leu-Phe is a significant inducer of calprotectin release from polymorphonuclear neutrophils (PMNs). Research has demonstrated that fMLP stimulates the release of calprotectin from PMNs in a dose-dependent fashion. This effect is observed through a reduction in the intracellular concentration of calprotectin following exposure to fMLP.

In vitro studies have shown that concentrations of fMLP between 0.1 and 10.0 nM result in a significant release of calprotectin, with a minimum of approximately 10% of the total PMN calprotectin being retained within the cell at these concentrations nih.gov. The mechanism of this release is linked to the Formyl Peptide Receptor 1 (FPR1). The action of fMLP can be inhibited by antagonists such as N-t-Boc-MLP, confirming the receptor-mediated nature of this process nih.gov. Furthermore, the signaling pathway involves G proteins, as treatment with pertussis toxin was found to inhibit the fMLP-mediated release of calprotectin nih.gov. The correlation between levels of N-formyl methionine (fMet) peptides and calprotectin in clinical settings, such as in patients with systemic sclerosis, further supports the role of fMLP in promoting neutrophil activation and subsequent calprotectin release nih.gov.

Table 1: Effect of N-Formyl-Met-Leu-Phe on Calprotectin Release from PMNs

| fMLP Concentration | Outcome | Inhibitor |

|---|---|---|

| 0.1 - 10.0 nM | Induces dose-dependent release of calprotectin nih.gov | N-t-Boc-MLP nih.gov |

Regulation of HIV-1 Co-receptors (CCR5)

The functional activity of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells, can be indirectly regulated by N-Formyl-Met-Leu-Phe. This regulation occurs through a process known as heterologous desensitization.

Activation of Formyl Peptide Receptors (FPRs) by agonists like fMLP can lead to the desensitization of other, unrelated G protein-coupled receptors on the same cell, including CCR5 nih.gov. This cross-receptor regulatory mechanism means that stimulation of the fMLP signaling pathway can render the CCR5 receptor less responsive to its native ligands and, by extension, can interfere with its function as a viral co-receptor nih.gov. Although fMLP does not bind directly to CCR5, its activation of FPR1 initiates intracellular signaling cascades that can lead to the phosphorylation and subsequent uncoupling of CCR5 from its own signaling pathways, effectively down-modulating its activity.

Actions on the Developing Embryo

N-Formyl-Met-Leu-Phe has been shown to elicit significant cellular responses in nerve cells of the developing embryo. In an avian model using 10-day chick embryo nerve cells, in vitro stimulation with fMLP induced a dramatic and time-dependent increase in the production of nitric oxide (NO).

Treatment of these embryonic nerve cells with 10⁻⁷ M fMLP led to a progressive increase in NO production over 24, 48, and 72 hours. This increase in NO corresponded with the nuclear translocation of the NF-kB complex protein p65, which was maximal after 72 hours of treatment. The activation of this pathway culminated in a marked expression of the anti-apoptotic protein Bcl-2, which is involved in promoting cell survival mdpi.com. These findings indicate that fMLP can play a role in modulating key signaling pathways related to cell survival and function within the developing nervous system.

Table 2: Time-Dependent Effects of fMLP (10⁻⁷ M) on Chick Embryo Nerve Cells

| Duration of Treatment | Cellular Response |

|---|---|

| 24 hours | Significant increase in Nitric Oxide (NO) production mdpi.com |

| 48 hours | Further increase in Nitric Oxide (NO) production mdpi.com |

| 72 hours | Maximum nuclear translocation of NF-kB (p65) mdpi.com |

Physiological and Pathophysiological Roles of N Formyl Met Leu Phe Signaling

Role in Innate Immunity and Host Defense against Bacterial Infections

fMLP is a crucial component of the innate immune system's defense against bacterial pathogens. wikipedia.orgebi.ac.uk It is released by bacteria during protein synthesis and at sites of infection or tissue damage, acting as a chemoattractant to recruit immune cells. wikipedia.orgaai.orgfrontiersin.org The interaction of fMLP with its receptors, primarily FPR1, on phagocytic leukocytes like neutrophils and macrophages, is critical for initiating an inflammatory response aimed at clearing microbial invasion. wikipedia.orgingentaconnect.comfrontiersin.org Studies using gene targeting have shown that mice with a disrupted FPR gene exhibit impaired anti-bacterial immunity. ingentaconnect.com

Recruitment of Immune Cells to Infection Sites

One of the primary functions of fMLP is the recruitment of immune cells, particularly neutrophils and monocytes, to sites of bacterial infection and inflammation. aai.orgfrontiersin.orgaai.orgnih.gov fMLP is a potent chemotactic factor, guiding these cells along a concentration gradient to the source of the chemoattractant. wikipedia.orgingentaconnect.comvanderbilt.edu This directed migration is essential for the rapid accumulation of phagocytes at the site where they are needed to engulf and destroy invading microorganisms. ingentaconnect.comaai.orgnih.gov Studies have demonstrated that fMLP stimulation of neutrophils induces chemotaxis and cell polarization, enabling them to migrate effectively. glpbio.comaai.org The process involves complex intracellular signaling pathways mediated by various enzymes, including phosphatidylinositol-specific phospholipase C, phospholipase A2, phospholipase D, phosphatidylinositol 3-kinase, and mitogen-activated protein kinases. nih.gov Research on human neutrophils has shown that both Rac1 and Rac2, members of the Rho GTPase family, are necessary for normal chemotaxis and motility in response to formyl peptides, with distinct roles depending on the fMLP concentration gradient. aai.org

Data on neutrophil chemotaxis in response to different fMLP concentrations:

| fMLP Concentration Gradient | Rac1 Inhibition Effect on Chemotaxis | Rac2 Inhibition Effect on Chemotaxis |

| Low (10⁻⁸–10⁻⁹ M) | Markedly reduced directional migration aai.org | Maintained normal directional migration aai.org |

| High (10⁻⁷–10⁻⁸ M) | Able to chemotax normally aai.org | Markedly reduced directional migration aai.org |

fMLP also promotes the recruitment of leukocytes in in vivo models, such as increasing leukocyte infiltration in murine air sacs. glpbio.com Furthermore, fMLP can potentiate neutrophil migration induced by other chemoattractants like IL-8, suggesting a coordinated effort in immune cell mobilization. atsjournals.org

Synergistic Interactions with Other Bacterial Products (e.g., LPS)

fMLP can interact synergistically with other bacterial products, such as lipopolysaccharide (LPS), to enhance inflammatory responses. glpbio.comresearchgate.netnih.gov LPS, a major component of the outer membrane of Gram-negative bacteria, plays a pivotal role in eliciting host innate responses. aai.orgnih.gov Combinations of LPS and fMLP have been shown to behave synergistically in inducing inflammation both in vitro and in vivo. nih.gov This synergy involves signaling pathways, including those mediated by TLR4 and the IKKbeta-IkappaBalpha pathway, leading to the synergistic activation of NF-kappaB and increased production of inflammatory cytokines. researchgate.netnih.gov For instance, studies in murine models of lung inflammation and human monocytic cells indicate that the synergistic induction of inflammation by fMLP and LPS is dependent on TLR4 and FPR signaling. researchgate.net While fMLP alone may not induce the production of certain cytokines like TNF-α, it can inhibit the TNF-α secretion induced by LPS in human neutrophils and monocytes, suggesting a complex regulatory interplay between these bacterial products. nih.gov

Involvement in Inflammatory Responses

Beyond its role in directly recruiting immune cells, fMLP is significantly involved in broader inflammatory responses. wikipedia.orgaai.orgaai.orgnih.govaai.orgnih.govlipidmaps.org Its interaction with FPRs on various cell types triggers a cascade of intracellular signaling events that contribute to the inflammatory milieu. wikipedia.orgebi.ac.uknih.gov

Acute Inflammation Models

In models of acute inflammation, fMLP is a well-established inducer of inflammatory responses. lipidmaps.org It contributes to leukocyte extravasation and tissue infiltration, hallmarks of acute inflammation. aai.org Studies using murine air-pouch models have shown that injection of fMLP increases leukocyte infiltration and exacerbates inflammation. glpbio.com The activation of neutrophils by fMLP leads to the generation of reactive oxygen species and the release of antimicrobial molecules from granules, processes crucial for combating invading pathogens during acute inflammatory episodes. ingentaconnect.comnih.gov

Chronic Inflammatory Conditions (e.g., COPD)

fMLP also plays a role in chronic inflammatory conditions, such as Chronic Obstructive Pulmonary Disease (COPD). aai.orgersnet.org COPD is characterized by chronic inflammation in the pulmonary tissue, and fMLP, present in tobacco leaves and cigarette smoke, can contribute to the recruitment of inflammatory cells to the lung microenvironment. nih.gov Studies have demonstrated increased expression of fMLP receptors on neutrophils after stimulation with cigarette smoke condensate. ersnet.org In COPD patients, fMLP-induced neutrophil chemotaxis and elastase release have been reported to be increased compared to healthy individuals. karger.com This suggests that fMLP signaling contributes to the persistent inflammation and tissue damage observed in COPD. ersnet.orgtandfonline.com

Data on fMLP-induced neutrophil responses in COPD:

| Neutrophil Response | Healthy Subjects | Severe, Early-Onset COPD Patients |

| Chemotaxis (10 nM fMLP) | Baseline | Increased karger.com |

| Elastase Release (fMLP) | Baseline | Higher karger.com |

| ROS Production (fMLP) | Baseline | Increased oxidative stress karger.com |

Autoimmune Disorders

Evidence also suggests a potential involvement of fMLP in autoimmune disorders. While primarily known for its role in innate immunity against bacteria, the ability of fMLP to activate and recruit immune cells could have implications in conditions where the immune system targets host tissues. Studies in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have shown that stimulation with fMLP can aggravate immune reactions and lead to more severe disease outcomes. nih.gov This is attributed to fMLP's capacity to mobilize neutrophils and stimulate innate immune cells, suggesting that the strength of innate immune responses, potentially influenced by fMLP signaling, might impact the clinical course of autoimmune diseases. nih.gov

Role in Cellular Homeostasis and Tissue Repair

Neutrophils, the most abundant immune cells, are the first responders to various host perturbations and play a critical role in fighting invading pathogens. jci.org Beyond their traditional role in eradicating pathogens and clearing debris, neutrophils are now understood to have crucial homeostatic functions and contribute to tissue repair. jci.org

Clearance of Dead or Dying Cells (Find-Me Signal)

During unregulated cell death, mitochondrial N-formyl peptides, such as fMLP, are released into the extracellular environment. nih.gov These peptides act as chemoattractants for the clearance of dead or dying cells. wikipedia.orgnih.gov fMLP acts as a "find-me" signal, released by dead or dying cells to attract phagocytes, which then engulf and clear these cells, thereby helping to clean up damaged tissue. wikipedia.org Extracellular ATP (eATP), released from damaged cells, also represents a damage-associated molecular pattern (DAMP) that serves as a "find-me" signal to attract phagocytes for the clearance of dying cells and necrotic bodies. nih.govdovepress.com Stimulation of the formyl peptide receptor, which co-localizes with P2Y2 nucleotide receptors on the cell surface, forms a purinergic signaling system that facilitates neutrophil activation and leads to ATP release through pannexin-1 hemichannels. nih.gov

Potential Implications in Disease Progression

fMLP signaling through its receptors has been implicated in the progression of various diseases due to its role in immune cell recruitment and activation.

HIV-1 Pathogenesis

Monocytes and macrophages are primary targets of HIV-1 and contribute to HIV-1 pathogenesis by playing a pivotal role in interactions at the interface between immune activation, microbial translocation, and the development of AIDS. open.ac.uk Polymorphonuclear neutrophils from HIV-infected patients show enhanced activation and diminished fMLP-induced L-selectin shedding. nih.govplos.org Studies have investigated the effects of synthetic peptides of the HIV-1 envelope protein gp41 on human basophils that express FPRs. aai.org Two synthetic peptides, 2019 and 2021, were found to be potent chemoattractants for human basophils and inhibited fMLP-induced IL-13 synthesis in human FcεRI+ cells. aai.org

Bone Disorders

fMLP has a functional role in bone biology, with implications for bone-related disorders. nih.govebi.ac.uk Binding of fMLP to FPR, specifically FPR1, triggers biochemical events leading to cellular activation. nih.govebi.ac.uknih.gov Analysis has shown significantly increased expression of FPR1, but not FPR2 and FPR3, during osteoblastic differentiation of human mesenchymal stem cells (MSCs) from bone marrow. nih.govnih.govresearchgate.net fMLP, as a specific ligand of FPR1, promotes osteoblastic commitment and suppresses adipogenic commitment under differentiation conditions. nih.govnih.govresearchgate.net fMLP-stimulated osteogenesis is associated with increased expression of osteogenic markers and mineralization, which can be blocked by cyclosporine H, a selective FPR1 antagonist. nih.govebi.ac.uknih.govresearchgate.net Additionally, fMLP inhibited the expression of peroxisome proliferator-activated receptor-γ1, a major regulator of adipocytic differentiation. nih.govebi.ac.uknih.govresearchgate.net The fMLP-stimulated osteogenic differentiation is mediated via FPR1-phospholipase C/phospholipase D-Ca2+-calmodulin-dependent kinase II-ERK-CREB signaling pathways. nih.govebi.ac.uknih.govresearchgate.net Furthermore, fMLP has been shown to promote bone formation in zebrafish and rabbits, suggesting its physiological relevance in vivo. nih.govebi.ac.uknih.govresearchgate.net Neutrophils, typically stimulated by fMLP to produce reactive oxygen species (ROS), may also play a role in bone remodeling diseases like osteoporosis, as neutrophil-derived superoxide (B77818) enhances osteoclast differentiation. mdpi.com

Anti-Alopecia Effects

Intraperitoneally administered fMLP has been found to prevent alopecia induced by the anticancer agent etoposide (B1684455) in neonatal rats. ingentaconnect.comnih.govoup.com The anti-alopecia effect of fMLP is not inhibited by Boc-FLFLF, a selective antagonist of FPR1, but is partly inhibited by WRW4, an antagonist of FPRL1 (FPR2) receptor homolog in rats. ingentaconnect.comnih.govoup.com The anti-alopecia effects of fMLP are also inhibited by Lys-D-Pro-Thr (K(D)PT) and pyrrolidine (B122466) dithiocarbamate, which are inhibitors of interleukin-1 (IL-1) and nuclear factor-κB (NF-κB), respectively. ingentaconnect.comnih.govoup.comresearchgate.net This suggests that the anti-alopecia mechanisms of intraperitoneally administered fMLP involve the activation of NF-κB via IL-1 release downstream of the FPRL1 receptor homolog in rats. ingentaconnect.comnih.govoup.comresearchgate.net

Modulation of N Formyl Met Leu Phe Receptor Activity and Cellular Responses

Receptor Desensitization and Internalization

Upon binding fMLP, formyl peptide receptors (FPRs) initiate a rapid signaling cascade but also trigger mechanisms to attenuate the signal. This process, known as desensitization, renders the cell or receptor unresponsive to further stimulation. nih.govwikipedia.org Desensitization is critical for preventing overstimulation and is achieved through receptor phosphorylation, uncoupling from G-proteins, and subsequent removal of the receptors from the cell surface via internalization. nih.govfrontiersin.org

Homologous desensitization is a process where a receptor becomes refractory to stimulation by its own agonist after prolonged exposure. wikipedia.org In the context of fMLP, continuous stimulation of FPR1 leads to a rapid loss of responsiveness to a subsequent challenge with fMLP. nih.govnih.gov This agonist-specific attenuation is a crucial feedback mechanism to control the duration of the cellular response. wikipedia.org The primary mechanism involves the uncoupling of the receptor from its associated heterotrimeric G-protein. wikipedia.orgnih.gov Studies in differentiated HL-60 cells have shown that fMLP induces this uncoupling, a key step in homologous desensitization. nih.gov This process ensures that once a cell has responded to the chemoattractant, its sensitivity is reset to allow for the detection of subsequent chemotactic gradients.

Heterologous desensitization occurs when the activation of one type of receptor leads to the desensitization of a different type of receptor. wikipedia.org Activation of FPR1 by fMLP can induce the desensitization of several chemokine receptors, establishing a hierarchy among chemoattractants. This cross-talk is significant in inflammatory responses where multiple chemoattractants are present.

CXCL8 (IL-8) Receptors (CXCR1/CXCR2): Neutrophils first stimulated with fMLP show a substantially reduced response to a subsequent challenge with Interleukin-8 (IL-8 or CXCL8). nih.gov Conversely, cells treated first with IL-8 remain fully responsive to fMLP, indicating a clear hierarchical signal cross-talk between these chemoattractant receptors. nih.gov This desensitization of the IL-8 receptor can occur through shared intracellular signaling molecules. nih.gov

CCR1 and CCR5: In human monocytes, which co-express FPR1, CCR1, and CCR2, activation of FPR1 with fMLP leads to the rapid desensitization and partial internalization of CCR1. oup.com This cross-desensitization is dependent on Protein Kinase C β (PKCβ) activity. oup.com Similarly, fMLP activation has been shown to cause functional cross-desensitization of CCR5. oup.com

CXCR4: While direct desensitization of CXCR4 by fMLP is part of a broader pattern of G protein-coupled receptor (GPCR) cross-talk, specific studies highlight that activation of various chemoattractant receptors can lead to heterologous desensitization of others through shared signaling pathways. nih.gov

Receptor phosphorylation is a critical and necessary step for the desensitization of FPRs. nih.govunm.edu Following agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the receptor and phosphorylate specific serine and threonine residues located in the intracellular C-terminal tail. nih.govnih.gov This phosphorylation event directly leads to the uncoupling of the receptor from the G-protein, thereby terminating the signal. nih.govnih.gov Studies using mutant forms of the FPR lacking these phosphorylation sites showed a complete lack of desensitization, confirming that phosphorylation is an essential prerequisite for this process. nih.gov Different patterns of phosphorylation can distinctly regulate desensitization and receptor internalization, suggesting that specific phosphorylation sites control different aspects of receptor processing. unm.edu

Arrestins are key scaffolding proteins that are recruited to agonist-occupied, phosphorylated GPCRs. frontiersin.orgescholarship.org Their binding to the phosphorylated C-terminus of the FPR sterically hinders the receptor's interaction with G-proteins, thus playing a direct role in desensitization. nih.govwikipedia.org Beyond simply uncoupling the receptor, arrestins act as adaptors that link the receptor to the endocytic machinery, primarily clathrin, facilitating its internalization. escholarship.orgresearchgate.net While internalization of FPR can occur in the absence of arrestins, the subsequent recycling of the receptor back to the cell surface is significantly impaired. researchgate.netnih.gov In cells lacking arrestin 2 and arrestin 3, FPRs become trapped within the cell after internalization and fail to recycle, demonstrating a novel role for arrestins in the post-endocytic trafficking and resensitization of the receptor. nih.gov

Agonists and Antagonists of Formyl Peptide Receptors

The activity of formyl peptide receptors is modulated by a diverse array of ligands that can either activate (agonists) or block (antagonists) receptor function. N-Formyl-Met-Leu-Phe is a potent endogenous agonist for FPR1. rndsystems.comrndsystems.com The interaction of these ligands with the receptor is highly specific and has been a subject of extensive structure-activity relationship studies to understand the molecular basis of receptor activation and to develop therapeutic agents.

Numerous peptide analogues of fMLP have been synthesized to probe the structural requirements for receptor binding and activation. These studies have provided insights into the nature of the receptor's binding pocket and the features that determine whether a ligand will act as an agonist or an antagonist. nih.gov

Conformational energy analyses have shown that the chemotactic activity of fMLP and its analogues depends on both the chemical structure, particularly the N-formyl-methionine group, and the backbone conformation of the peptide. nih.gov Modifications to the peptide backbone or the amino acid side chains can dramatically alter the ligand's affinity and efficacy. For instance, certain synthetic peptides can bind to the receptor without stimulating a response, thereby acting as competitive antagonists. wikipedia.org An example of a fluorescent antagonist is tertbutyloxycarbonyl-Phe(D)-Leu-Phe(D)-Leu-Phe-OH (Boc-FLFLF), which competes with fMLP for binding but does not trigger downstream signaling events like the oxidative burst in neutrophils. nih.gov

The table below summarizes key findings from studies on fMLP analogues.

Table 1: Research Findings on N-Formyl-Met-Leu-Phe Receptor Modulation

| Modulation Aspect | Key Finding | Primary Mechanism | Relevant Molecules | Citation |

|---|---|---|---|---|

| Homologous Desensitization | Sustained fMLP exposure renders FPR1 unresponsive to subsequent fMLP stimulation. | Uncoupling of the receptor from its G-protein. | N-Formyl-Met-Leu-Phe, FPR1, G-proteins | nih.govnih.govnih.gov |

| Heterologous Desensitization | FPR1 activation by fMLP desensitizes chemokine receptors like CCR1, CCR5, and CXCRs. | Cross-talk between signaling pathways, often mediated by Protein Kinase C (PKC). | CCR1, CCR5, CXCR1, CXCR2, PKCβ | nih.govoup.com |

| Receptor Phosphorylation | Phosphorylation of serine/threonine residues in the FPR C-terminus is essential for desensitization. | G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, leading to G-protein uncoupling. | GRKs, Serine, Threonine | nih.govnih.govunm.edu |

| Arrestin Involvement | Arrestins bind to phosphorylated FPRs, mediating desensitization, internalization, and subsequent receptor recycling. | Steric hindrance of G-protein coupling and acting as an adaptor for endocytic machinery. | Arrestin 2, Arrestin 3 | nih.govresearchgate.netnih.gov |

| Peptide Analogues | The activity of fMLP analogues depends on the N-formyl-methionine group and the peptide's backbone conformation. | Modifications can create agonists with varying potency or antagonists that bind but do not activate the receptor. | Boc-FLFLF | nih.govnih.govnih.gov |

Non-Peptide Antagonists (e.g., Chromones, Isoflavones, Cyclosporins, NSAIDs)

A diverse range of non-peptide small molecules have been identified as antagonists of the N-formyl peptide receptor 1. These compounds are of significant interest as they may offer better pharmacokinetic properties compared to peptide-based drugs.

Chromones and Isoflavones: Several compounds with a 4H-chromen-4-one scaffold have been identified as potent and competitive FPR1 antagonists. Further studies have evaluated numerous chromone analogs and related synthetic and natural isoflavones for their FPR1 antagonist activity.

Cyclosporins: The fungal-derived hydrophobic cyclic peptides, cyclosporin A and cyclosporin H, are among the most potent and receptor-specific FPR1 antagonists discovered. Cyclosporin H has been shown to block fMLF-induced analgesia and reduce the acute inflammatory response to cigarette smoke.

NSAIDs: Some nonsteroidal anti-inflammatory drugs (NSAIDs) have been found to inhibit the production of superoxide (B77818) anions in polymorphonuclear leukocytes stimulated by fMLF. medchemexpress.com This inhibition is achieved by blocking the interaction between fMLF and its specific cell surface receptors. medchemexpress.com

Table 2: Examples of Non-Peptide FPR1 Antagonists

| Class of Compound | Example(s) | Mechanism of Action | Reference |

| Chromones | 4H-chromen-4-one derivatives | Competitive antagonism | |

| Isoflavones | Synthetic and natural variants | Competitive antagonism | |

| Cyclosporins | Cyclosporin H | Receptor-specific antagonism | |

| NSAIDs | Phenylbutazone | Inhibition of ligand-receptor interaction | nih.gov |

Biased Agonism and Selective Pathway Activation

Biased agonism is a phenomenon where an agonist, upon binding to a G protein-coupled receptor (GPCR) like FPR1, selectively activates certain downstream signaling pathways over others. This is in contrast to a balanced agonist, which activates all available pathways more or less equally. The conformation of the agonist-receptor complex is thought to determine which signaling pathways are engaged.

In the context of the N-formyl peptide receptor, fMLF has been shown to exhibit concentration-dependent biased agonism. nih.gov

Low Concentrations (subnanomolar): At these concentrations, fMLF induces chemotaxis, the directional movement of cells. nih.gov

High Concentrations (nanomolar to micromolar): Higher concentrations of fMLF inhibit chemotaxis but stimulate degranulation and superoxide production, which are crucial for killing invading bacteria. nih.gov

This concentration-dependent switch in cellular function is attributed to distinct conformational changes in the FPR1 receptor induced by different concentrations of fMLF, leading to the activation of different downstream signaling pathways. nih.gov

Interactions with Other Receptors and Signaling Systems

The N-formyl peptide receptor does not function in isolation; it engages in crosstalk with other cell surface receptors and signaling systems, which can modulate its activity and the resulting cellular responses.

Cross-talk with Urokinase Receptor (uPAR)

A significant interaction has been identified between the N-formyl peptide receptors and the urokinase receptor (uPAR), a glycosylphosphatidylinositol (GPI)-anchored protein. This crosstalk plays a crucial role in cell migration, proliferation, and invasion.

The interaction is mediated by a specific region of uPAR, corresponding to amino acids 88-92 (SRSRY), which can interact with FPRs. medchemexpress.com The binding of urokinase (uPA) to uPAR can expose this region, promoting the interaction with FPRs. medchemexpress.com

Key outcomes of the FPR/uPAR crosstalk include:

Cell Migration: The SRSRY sequence of uPAR can trigger chemotactic signaling, and this process is inhibited by high concentrations of fMLP, indicating the involvement of FPR.